3-Chloro-4-(2-chlorophenoxy)aniline
Overview
Description
The compound 3-Chloro-4-(2-chlorophenoxy)aniline is a chlorinated aniline derivative, which is a class of compounds known for their various industrial applications, including as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. Although the specific compound is not directly discussed in the provided papers, related chlorinated anilines and their synthesis methods are extensively studied, indicating the relevance of such compounds in chemical research and industry.
Synthesis Analysis
The synthesis of chlorinated anilines can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline starts with 3,4-dichloronitrobenzene, which undergoes high-pressure hydrolysis and reduction to yield 2-chloro-4-aminophenol, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether . Another example is the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol via condensation, followed by reduction . These methods highlight the importance of chlorination, condensation, and reduction reactions in the synthesis of chlorinated anilines.
Molecular Structure Analysis
The molecular structure of chlorinated anilines is characterized by the presence of chlorine atoms and an aniline moiety. The structure of such compounds is often confirmed using spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography . These techniques provide detailed information about the molecular framework and the positioning of substituents, which is crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Chlorinated anilines can undergo various chemical reactions, depending on their specific functional groups. For example, the electrooxidative double ene-type chlorination is a reaction that can be used to prepare chlorinated compounds, as demonstrated in the synthesis of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene . The presence of chlorine atoms in the molecule can also lead to interesting biotransformation reactions, such as the intramolecular hydroxylation-induced chlorine migration observed in the metabolism of 1-(4-chlorophenyl)-3,3-dimethyltriazene .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated anilines are influenced by their molecular structure. These properties can be studied using various physicochemical tests, such as UV-visible spectroscopy, which can reveal characteristics like photochromic or thermochromic behavior . The presence of chlorine atoms and other substituents affects the compound's boiling point, melting point, solubility, and stability, which are important parameters for industrial applications and environmental impact assessments.
Scientific Research Applications
- 3-Chloro-4-(2-chlorophenoxy)aniline is a chemical compound with the molecular formula C12H9Cl2NO and a molecular weight of 254.11 . It is typically used for research purposes .
- It is important to note that this compound is for research use only and is not intended for diagnostic or therapeutic use .
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Antimalarial Activity
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Antifungal Activity
Safety And Hazards
The safety information for 3-Chloro-4-(2-chlorophenoxy)aniline indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
3-chloro-4-(2-chlorophenoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)14/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYADBYCIGQCOFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328971 | |
Record name | 3-chloro-4-(2-chlorophenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80328971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(2-chlorophenoxy)aniline | |
CAS RN |
56966-54-2 | |
Record name | 3-chloro-4-(2-chlorophenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80328971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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